1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide
Overview
Description
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to a pyridine ring, which is further modified with a carbohydrazide group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves multiple steps, starting with the preparation of the dichlorobenzyl group. This can be achieved through the chlorination of benzyl alcohol. The pyridine ring is then constructed using a suitable precursor, such as pyridine-2-carboxaldehyde, which undergoes further reactions to introduce the carbohydrazide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The dichlorobenzyl group may interact with enzymes or receptors, leading to biological effects. The carbohydrazide group can form bonds with biomolecules, influencing their activity.
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: Used as an antiseptic and in the treatment of sore throats.
1-(2,4-Dichlorobenzyl)piperazine:
Uniqueness: The presence of the pyridine ring and the carbohydrazide group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-4-3-8(11(15)6-9)7-18-5-1-2-10(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSQUDXCOXUXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328066 | |
Record name | 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242471-86-9 | |
Record name | 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.